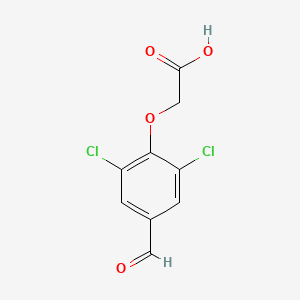

2-(2,6-Dichloro-4-formylphenoxy)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

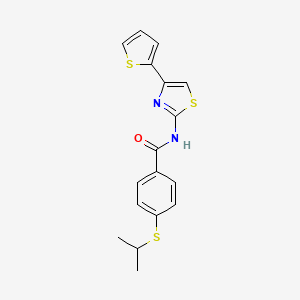

Molecular Structure Analysis

The molecular structure of 2-(2,6-Dichloro-4-formylphenoxy)acetic acid consists of a phenyl ring with two chlorine atoms (at positions 2 and 6), a formyl group (CHO) attached at position 4, and an acetic acid moiety (CH2COOH) at the other end. The compound’s chemical formula indicates its composition of carbon, hydrogen, chlorine, and oxygen atoms .

Aplicaciones Científicas De Investigación

Crystal Structure and Complex Formation

2-(2,6-Dichloro-4-formylphenoxy)acetic acid has been a subject of study for its interaction with metals, leading to the formation of various complexes. Research by O'reilly et al. (1987) delved into metal phenoxyalkanoic acid interactions, specifically examining the crystal structures of this compound and its zinc(II) complex. The study provided insights into the stereochemistry of these complexes, highlighting the role of hydrogen bonding and coordination in determining their structures. The findings contribute to a deeper understanding of the molecular interactions and potential applications in materials science and coordination chemistry (O'reilly, Smith, Kennard, & Mak, 1987).

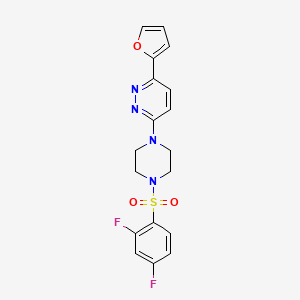

Antimicrobial and Anti-mycobacterial Applications

The compound has been explored for its potential in medicinal chemistry, particularly in synthesizing novel derivatives with antimicrobial properties. Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated their antimicrobial activities. These derivatives exhibited significant activity against various microbial strains, suggesting the compound's utility in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016). Similarly, Yar, Siddiqui, and Ali (2006) investigated phenoxy acetic acid derivatives for their anti-mycobacterial activities against Mycobacterium tuberculosis H37Rv, highlighting the compound's potential in tuberculosis treatment (Yar, Siddiqui, & Ali, 2006).

Environmental Applications

The chemical's role extends to environmental science, particularly in water purification and herbicide degradation. Matthews (1990) explored the use of titanium dioxide suspensions under near-UV light for oxidizing various solutes, including phenoxy acetic acids. This process effectively mineralized these compounds, demonstrating a method for detoxifying water from agricultural runoffs containing phenoxy herbicides (Matthews, 1990). Furthermore, optimization of advanced oxidation processes for degrading 2,4-dichlorophenoxy acetic acid in aqueous solutions emphasizes the compound's environmental impact and its mitigation strategies (Mehralipour & Kermani, 2021).

Propiedades

IUPAC Name |

2-(2,6-dichloro-4-formylphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O4/c10-6-1-5(3-12)2-7(11)9(6)15-4-8(13)14/h1-3H,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKUITQBQNMEDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dichloro-4-formylphenoxy)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2695774.png)

![2-(2-chloro-6-fluorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2695775.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2695780.png)